molecular formula C6H7ClN2O2 B14005535 5-Chloro-3-methoxy-1-methylpyrazin-2(1H)-one CAS No. 87486-40-6

5-Chloro-3-methoxy-1-methylpyrazin-2(1H)-one

Cat. No.: B14005535
CAS No.: 87486-40-6
M. Wt: 174.58 g/mol
InChI Key: RZLYFRLUERXWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-methoxy-1-methyl-pyrazin-2-one is a heterocyclic compound that contains a pyrazine ring substituted with chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methoxy-1-methyl-pyrazine with suitable reagents to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methoxy-1-methyl-pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-chloro-3-methoxy-1-methyl-pyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazin-2-one: Similar in structure but with a phenyl group instead of a methoxy group.

    3-methoxy-1-methyl-pyrazin-2-one: Lacks the chlorine substitution.

    5-chloro-3-methoxy-1H-pyrazin-2-one: Similar but without the methyl group.

Uniqueness

5-chloro-3-methoxy-1-methyl-pyrazin-2-one is unique due to its specific combination of substituents on the pyrazine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups provides distinct properties that can be leveraged in various applications .

Properties

CAS No.

87486-40-6

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-chloro-3-methoxy-1-methylpyrazin-2-one

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(7)8-5(11-2)6(9)10/h3H,1-2H3

InChI Key

RZLYFRLUERXWDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C(C1=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.